In-Depth Technical Guide: The Mechanism of Action of CH6953755 in YES1-Amplified Cancer
In-Depth Technical Guide: The Mechanism of Action of CH6953755 in YES1-Amplified Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CH6953755, a potent and selective YES1 kinase inhibitor, in the context of YES1-amplified cancers. This document details the preclinical data supporting its therapeutic potential, outlines key experimental protocols for its study, and visualizes the core signaling pathways involved.
Executive Summary
YES proto-oncogene 1 (YES1), a member of the SRC family of non-receptor tyrosine kinases, has emerged as a critical oncogenic driver in a variety of solid tumors.[1][2] Gene amplification of YES1 is a key mechanism of both primary tumorigenesis and acquired resistance to targeted therapies. CH6953755 is a novel, orally active small molecule inhibitor demonstrating high selectivity and potency against YES1 kinase.[3][4] Preclinical studies have shown that CH6953755 effectively inhibits the proliferation of cancer cells harboring YES1 amplification, both in vitro and in vivo, by disrupting the YES1-YAP1 signaling axis.[3][5] This guide synthesizes the currently available data on CH6953755, offering a technical resource for the scientific community.
Mechanism of Action of CH6953755
CH6953755 exerts its anti-tumor effects through the direct inhibition of YES1 kinase activity. In YES1-amplified cancer cells, the overexpression of YES1 leads to its constitutive autophosphorylation at Tyrosine 426 (Tyr426), a key step in its activation.[3] Activated YES1, in turn, phosphorylates and activates downstream signaling pathways that promote cell proliferation, survival, and invasion.[6]
A primary downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][5] YES1-mediated signaling promotes the nuclear translocation of YAP1.[3] Once in the nucleus, YAP1 binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that drive cell growth and inhibit apoptosis.[3]
CH6953755 binds to the ATP-binding pocket of YES1, preventing its autophosphorylation and subsequent kinase activity.[3] This inhibition of YES1 leads to a reduction in YAP1's nuclear localization and transcriptional activity, ultimately resulting in the suppression of tumor cell proliferation.[3]
Quantitative Data on the Efficacy of CH6953755
The preclinical efficacy of CH6953755 has been evaluated in various cancer models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of CH6953755 in Cancer Cell Lines
| Cell Line | Cancer Type | YES1 Amplification Status | CH6953755 IC50 (nM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Amplified | <10 |
| OACP4 C | Esophageal Adenocarcinoma | Amplified | <10 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | Amplified | <10 |
| HCC15 | Lung Squamous Cell Carcinoma | Amplified | <10 |
| FaDu | Head and Neck Squamous Cell Carcinoma | Amplified | <10 |
| SW780 | Bladder Transitional Cell Carcinoma | Amplified | <10 |
| DMS 114 | Small Cell Lung Cancer | Amplified | <10 |
| K562 | Chronic Myelogenous Leukemia | Non-amplified | >1000 |
| A549 | Lung Adenocarcinoma | Non-amplified | >1000 |
| PC-9 | Lung Adenocarcinoma | Non-amplified | >1000 |
Data synthesized from preclinical studies.[3][5]
Table 2: In Vivo Efficacy of CH6953755 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | CH6953755 | 60 mg/kg, oral, once daily | 90% (at MTD) |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | CH6953755 | 60 mg/kg, oral, once daily | Significant antitumor activity |
| Rat-2_YES1 | Fibrosarcoma (engineered) | CH6953755 | 60 mg/kg, oral, once daily for 10 days | Significant antitumor activity |
Data from Hamanaka et al., 2019.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of CH6953755.
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Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
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Compound Treatment: Prepare a serial dilution of CH6953755 in growth medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phosphorylated YES1
This protocol is for assessing the inhibition of YES1 autophosphorylation by CH6953755.
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Cell Lysis: Plate cells and treat with various concentrations of CH6953755 for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YES1 (Tyr426) and total YES1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of CH6953755 in vivo.
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Animal Models: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
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Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 YES1-amplified cancer cells (e.g., KYSE70) in a mixture of media and Matrigel into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
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Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
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Drug Administration: Administer CH6953755 orally at the desired dose (e.g., 60 mg/kg) once daily. The control group receives the vehicle.
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Efficacy and Toxicity Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
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Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers). Calculate the tumor growth inhibition (TGI).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of CH6953755 in the YES1 signaling pathway.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
